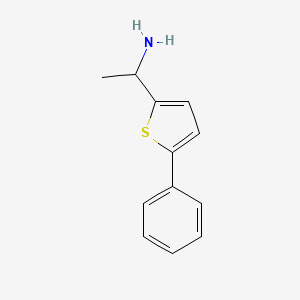

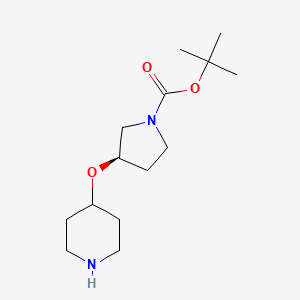

![molecular formula C12H10N2OS B3168287 6-(3-甲氧基苯基)咪唑并[2,1-b]噻唑 CAS No. 92754-06-8](/img/structure/B3168287.png)

6-(3-甲氧基苯基)咪唑并[2,1-b]噻唑

描述

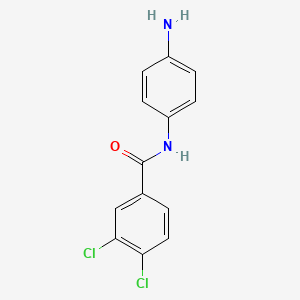

The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is a heterocyclic compound with a molecular weight of 258.3 . It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been well studied. The simplest method for annulation of a [1, 3]thiazino-[3,2-a]benzimidazole scaffold is the cyclocondensation of 1H-benzimidazole-2-thione and 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and their structure-activity relationship (SAR) analysis based on cellular assays led to the discovery of a number of compounds that showed potent activity .Molecular Structure Analysis

The molecular structure of “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring and a thiazole ring . Density functional theory (DFT) calculations were performed to investigate the effect of substituents on the structures and intramolecular charge transfer (ICT) using natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The compound “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学研究应用

Antimicrobial Activity

The imidazole-thiazole hybrid compounds, including “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole”, have been reported to exhibit antimicrobial activities . The synthesized compounds are Pgp substrates and CYP3A4 inhibitors, which contribute to their pharmacokinetic properties .

Antifungal Activity

Thiazoles, a class of compounds to which “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” belongs, have been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been reported to inhibit Raf kinases , which are proteins involved in cell division and growth. Inhibition of these proteins can potentially halt the growth of cancer cells . Additionally, some imidazo[2,1-b]thiazole derivatives have shown potent anti-proliferative activities against a number of cancer cell lines .

Neuroprotective Activity

Imidazo[2,1-b]thiazole derivatives have been developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These receptors are involved in the growth and survival of neurons, suggesting that these compounds could have neuroprotective effects .

Anxiolytic Activity

Benzo[d]imidazo[2,1-b]thiazoles, a class of compounds related to “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole”, have been reported to serve as potent non-sedative anxiolytics . This suggests that “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” could potentially have similar effects .

Kinase Inhibitor

Imidazo[2,1-b]thiazoles have been developed as P38 kinase inhibitors . P38 kinases are involved in cellular responses to stress and inflammation, so inhibiting these kinases could have therapeutic benefits .

Antiviral Activity

Thiazoles, a class of compounds to which “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” belongs, have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Activity

Thiazoles have been found to exhibit anti-inflammatory properties . This suggests that “6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole” could potentially be used in the treatment of inflammatory conditions .

未来方向

Imidazo[2,1-b]thiazole derivatives have drawn significant interest due to their wide spectrum of pharmaceutical activities. Future research could focus on the design and development of different thiazole derivatives, with the aim of identifying less toxic, selective, and potent new anticancer agents . Furthermore, computer-assisted ADMET studies suggest that newly synthesized analogs could have high penetration to the blood-brain barrier (BBB), better intestinal absorption, non-inhibitors of CYP2D6, adequate plasma protein binding, and good passive oral absorption .

作用机制

Target of Action

Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial properties .

Mode of Action

It is suggested that similar compounds may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Related imidazo[2,1-b]thiazole derivatives have been reported to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .

Result of Action

Similar compounds have been reported to exhibit antimycobacterial activity .

属性

IUPAC Name |

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGUEZACXQNHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

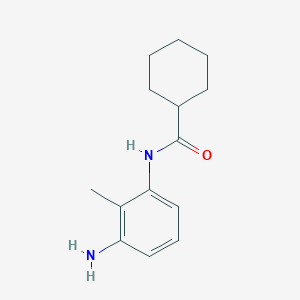

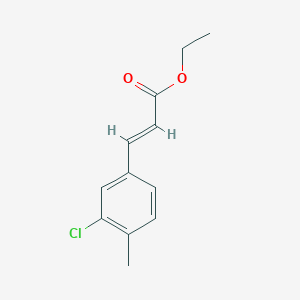

![[(4-Chloro-2-fluorobenzoyl)amino]acetic acid](/img/structure/B3168224.png)

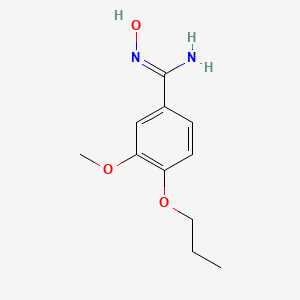

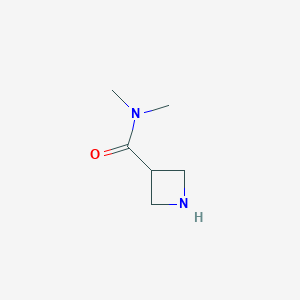

![Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3168289.png)

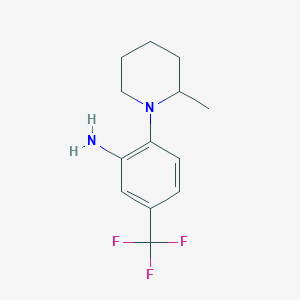

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)